

# Comparative Analysis of BI-882370's Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinase Selectivity of **BI-882370** in Comparison to Other BRAF Inhibitors.

In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a drug. This guide provides a detailed comparison of the cross-reactivity profile of **BI-882370**, a potent RAF inhibitor, with other established BRAF inhibitors, Vemurafenib and Dabrafenib. The data presented is compiled from publicly available experimental findings to offer an objective overview for researchers in drug discovery and development.

# Kinase Selectivity Profiles: A Head-to-Head Comparison

**BI-882370** is a highly potent and selective RAF inhibitor that binds to the DFG-out (inactive) conformation of the BRAF kinase.[1] Its selectivity has been assessed against a broad panel of kinases, revealing a distinct profile compared to first-generation BRAF inhibitors.

## **BI-882370** Cross-Reactivity Data

**BI-882370** was evaluated for its inhibitory activity against a panel of 253 kinases at a concentration of 1,000 nM.[1] Of these, 15 kinases demonstrated inhibition of 50% or greater. The IC50 values for these off-target kinases were subsequently determined and are presented in the table below. The most potently inhibited off-target kinase was CSF1R, with an IC50 value approximately 100-fold less potent than its inhibition of BRAF V600E.[1]



| Kinase Family           | Target Kinase | IC50 (nM)                                                  |  |
|-------------------------|---------------|------------------------------------------------------------|--|
| RAF                     | BRAF V600E    | 0.4                                                        |  |
| BRAF WT                 | 0.8           |                                                            |  |
| CRAF                    | 0.6           |                                                            |  |
| Tyrosine Kinase         | CSF1R         | 39                                                         |  |
| Tyrosine Kinase         | FLT3          | 120                                                        |  |
| Tyrosine Kinase         | KIT           | 150                                                        |  |
| Tyrosine Kinase         | PDGFRα        | 200                                                        |  |
| Tyrosine Kinase         | PDGFRβ        | 230                                                        |  |
| Tyrosine Kinase         | RET           | 300                                                        |  |
| Tyrosine Kinase         | TRKA          | 320                                                        |  |
| Tyrosine Kinase         | TRKB          | 350                                                        |  |
| Tyrosine Kinase         | AXL           | 450                                                        |  |
| Tyrosine Kinase         | MER           | 500                                                        |  |
| Serine/Threonine Kinase | ROCK1         | 600                                                        |  |
| Serine/Threonine Kinase | ROCK2         | 650                                                        |  |
| SRC Family Kinase       | LYN           | Not specified in table, but identified as an off-target[2] |  |
| SRC Family Kinase       | YES1          | Not specified in table, but identified as an off-target[2] |  |
| Serine/Threonine Kinase | SRMS          | Identified as a protein kinase off-target[2]               |  |

This table summarizes the IC50 values for kinases inhibited by **BI-882370** as identified in a primary screen.[1]





## **Comparative Cross-Reactivity of BRAF Inhibitors**

Direct head-to-head kinome-wide comparisons of **BI-882370**, Vemurafenib, and Dabrafenib in the same assay are not readily available in the public domain. However, by compiling data from various studies, a comparative overview can be constructed. It's important to note that variations in experimental conditions can influence the results.

| Inhibitor   | Primary Targets              | Notable Off-Targets                                                                                                           | Reference |
|-------------|------------------------------|-------------------------------------------------------------------------------------------------------------------------------|-----------|
| BI-882370   | BRAF V600E, BRAF<br>WT, CRAF | CSF1R, FLT3, KIT, PDGFRα/β, RET, TRKA/B, AXL, MER, ROCK1/2, SRC family kinases (LYN, YES1), SRMS                              | [1][2]    |
| Vemurafenib | BRAF V600E                   | CRAF, SRMS, ACK1,<br>LCK, YES1, SRC,<br>CSK, PTK6, TGFBR2.<br>Paradoxical activation<br>of BRAF at certain<br>concentrations. | [3][4]    |
| Dabrafenib  | BRAF V600E                   | ARAF, a group of CDKs, NEK9, CDK16.                                                                                           | [2][4]    |

This table provides a summary of the known primary and off-target kinases for each inhibitor based on available literature. Direct comparison of potencies across different studies should be done with caution.

## **Experimental Protocols**

To ensure transparency and reproducibility, the following are detailed methodologies for key experiments cited in the characterization of kinase inhibitor selectivity.

## **KINOMEscan™ Competition Binding Assay**



This high-throughput assay is a widely used method to determine the selectivity of kinase inhibitors. It relies on a competition-based binding assay.

Principle: The test compound is competed against a known, immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound is interacting with the kinase.[5][6]

#### Protocol:

- Kinase Preparation: A large panel of human kinases are expressed, typically as fusions with a DNA tag.
- Immobilization of Ligand: A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
- Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specific concentration (e.g., 1,000 nM for the **BI-882370** screen).
- Washing: Unbound components are washed away.
- Quantification: The amount of kinase bound to the solid support is quantified by qPCR using the unique DNA tag for each kinase.
- Data Analysis: The results are typically expressed as a percentage of the DMSO control. A low percentage indicates strong inhibition of binding. For hits, IC50 or Kd values can be subsequently determined by running the assay with a range of compound concentrations.





Click to download full resolution via product page

KINOMEscan™ Competition Binding Assay Workflow.

## LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test inhibitor. The kinase is typically tagged (e.g., with GST or His), and a europium (Eu)-labeled antibody against the tag is used as the FRET donor. The tracer, labeled with Alexa Fluor 647, acts as the FRET acceptor. When the tracer is bound to the kinase, FRET occurs. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.[7][8][9]

#### Protocol:

- Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescent tracer, and test compound at appropriate concentrations.
- Assay Plate Setup: Add the test compound dilutions to the assay plate.
- Kinase/Antibody Addition: Add the pre-mixed kinase and Eu-labeled antibody solution to the wells.
- Tracer Addition: Add the fluorescent tracer to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour) to allow the binding to reach equilibrium.
- Plate Reading: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in this ratio indicates inhibition. IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration.





Click to download full resolution via product page

Principle of the LanthaScreen® Eu Kinase Binding Assay.

## **RAF Kinase Cascade Enzymatic Assay**

This assay measures the enzymatic activity of the RAF-MEK-ERK signaling cascade.

Principle: The assay reconstitutes the signaling cascade in vitro. Activated RAF kinase phosphorylates and activates MEK1, which in turn phosphorylates and activates ERK2. The activity of ERK2 is then measured by its ability to phosphorylate a specific substrate. Inhibition of any kinase in this cascade will result in a decrease in the final signal.[10][11]

#### Protocol:

- Reaction Mixture Preparation: Prepare a reaction buffer containing the components of the cascade: active RAF (e.g., BRAF V600E), inactive MEK1, and inactive ERK2.
- Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
- Initiation of Reaction: Start the reaction by adding ATP.
- Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time to allow the cascade to proceed.



- Detection of ERK Activity: The activity of the terminal kinase, ERK2, is measured. This can be done in several ways:
  - Radiometric Assay: Using [y-<sup>32</sup>P]ATP and measuring the incorporation of the radioactive phosphate into an ERK substrate (e.g., myelin basic protein).
  - Fluorescence-Based Assay: Using a fluorescently labeled ERK substrate and detecting its phosphorylation, for example, through a FRET-based method or using a phosphorylationspecific antibody in an ELISA format.
- Data Analysis: The signal is measured and plotted against the inhibitor concentration to determine the IC50 value.



Click to download full resolution via product page

Inhibition of the RAF-MEK-ERK Kinase Cascade.

## Conclusion

**BI-882370** demonstrates a high degree of selectivity for the RAF kinase family. While it exhibits some cross-reactivity with other kinase families, the inhibitory concentrations for these off-targets are significantly higher than for its primary targets. In comparison to Vemurafenib and Dabrafenib, **BI-882370** presents a distinct off-target profile. A comprehensive understanding of these selectivity profiles is crucial for the rational design of future clinical trials and for anticipating potential on-target and off-target toxicities. The experimental protocols provided herein offer a foundation for the consistent and comparable evaluation of kinase inhibitor selectivity.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Dabrafenib inhibits the growth of BRAF-WT cancers through CDK16 and NEK9 inhibition -PMC [pmc.ncbi.nlm.nih.gov]
- 3. life-science-alliance.org [life-science-alliance.org]
- 4. Quantitative Interrogation of the Human Kinome Perturbed by Two BRAF Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 11. selectscience.net [selectscience.net]
- To cite this document: BenchChem. [Comparative Analysis of BI-882370's Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b606099#cross-reactivity-of-bi-882370-with-other-kinase-families]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com